1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole
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Overview
Description
1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole is an organic compound that belongs to the class of benzoimidazoles It is characterized by the presence of a benzenesulfonyl group attached to the benzoimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with benzoimidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Oxidation and Reduction: The benzoimidazole ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of the compound.
Scientific Research Applications
1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The benzoimidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethyl-benzenesulfonyl)-piperazine: This compound has a similar benzenesulfonyl group but differs in the heterocyclic ring structure.
1-(2,4-Dimethyl-benzenesulfonyl)-4-(4-methyl-piperidine-1-sulfonyl)-piperazine: Another related compound with additional sulfonyl groups and a different ring system.
Uniqueness
1-(2,4-Dimethyl-benzenesulfonyl)-1H-benzoimidazole is unique due to its specific combination of the benzenesulfonyl group and the benzoimidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-7-8-15(12(2)9-11)20(18,19)17-10-16-13-5-3-4-6-14(13)17/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYLBGNWDUXSMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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